Formamide, N,N'-ethylidenebis-

Description

Historical Trajectories of N,N'-Ethylidenebisformamide Research and Development

The investigation into N,N'-ethylidenebisformamide is fundamentally tied to the quest for a commercially viable route to produce N-vinylformamide (NVF), a key monomer for water-soluble polymers. Early research, including a 1971 publication in the Journal of Organic Chemistry, described the synthesis of 1,1-bis(formamido)ethane through the reaction of formamide (B127407) and acetaldehyde (B116499) in an aqueous hydrochloric acid solution. google.com This foundational reaction laid the groundwork for future process development.

Throughout the 1970s and 1980s, research intensified to overcome challenges associated with producing vinylamines and their polymeric precursors. Alternative routes to NVF were explored, such as those starting from N-(α-hydroxyethyl)-formamide or 1-cyanoethyl formamide, but these often involved multiple steps, expensive starting materials like vinyl ethers, or the generation of highly toxic byproducts such as hydrogen cyanide. google.com

A significant advancement came with the focus on N,N'-ethylidenebisformamide as a stable, solid intermediate that could be isolated and subsequently "cracked" to produce NVF. A 1984 patent detailed a process for preparing N,N'-ethylidenebisformamide from acetaldehyde and formamide using an acidic catalyst and an ammonia (B1221849) scavenger, with the product recovered via wiped film evaporation. google.com This highlighted the compound's utility as a manageable precursor.

Further refinements to the synthesis process were a key focus of development. For instance, a 1990 patent disclosed a method for producing N,N'-ethylidenebisformamide in high yields by reacting formamide and acetaldehyde in the presence of a significant quantity of formic acid (at least 20% by weight of the reaction mixture). google.com This approach aimed to improve reaction control and yield, obtaining over 50% yield based on acetaldehyde and demonstrating the potential for 100% conversion under optimized conditions. google.com The stability of N,N'-ethylidenebisformamide was a critical advantage, allowing it to be efficiently cracked thermally to form a 1:1 mixture of N-vinylformamide and formamide, the latter of which could be recycled. google.com This two-step process—synthesis of the stable bis-formamide followed by pyrolysis—proved to be an attractive and practicable route that mitigated many of the issues seen in earlier methods, such as difficult catalyst removal and toxic byproduct formation. google.com

Significance of N,N'-Ethylidenebisformamide within Contemporary Organic Synthesis and Polymer Chemistry

The principal significance of N,N'-ethylidenebisformamide in modern chemistry lies in its role as a pivotal precursor to N-vinylformamide (NVF). NVF is a highly valuable monomer because it can be readily polymerized to create poly(N-vinylformamide) (PNVF), which in turn serves as the most practical route to producing poly(vinylamine) (PVAm) through hydrolysis. The instability of the vinylamine (B613835) monomer itself makes direct polymerization impractical, thus cementing the industrial importance of the NVF pathway and, by extension, its stable intermediate, N,N'-ethylidenebisformamide. google.com

The polymers derived from this process, PNVF and PVAm, have a wide array of applications driven by their unique properties, such as water solubility and cationic character (in the case of PVAm). These applications underscore the importance of their precursor, N,N'-ethylidenebisformamide.

Key Application Areas of Derived Polymers:

Hydrogels: PNVF is used to create hydrogels with properties comparable to polyacrylamide and poly(N-vinylpyrrolidone). These hydrogels are investigated for use in drug delivery systems and as superabsorbent materials.

Wastewater Treatment: The cationic nature of PVAm makes it an effective flocculant for water purification and sludge dewatering.

Papermaking: PVAm is used as a strengthening agent, retention aid, and fixing agent in the paper manufacturing process.

Personal Care: In cosmetics and hair care products, these polymers can function as film-formers and conditioning agents.

Oil and Gas Industry: Polymers derived from NVF are used for applications such as gas hydrate (B1144303) inhibition and corrosion inhibition.

The function of N,N'-ethylidenebisformamide is therefore best understood as an enabling chemical. Its stability and efficient conversion to NVF provide a reliable and industrially scalable platform for the production of high-performance functional polymers that are integral to numerous technologies.

Overview of Current Research Landscape and Future Scholarly Endeavors for N,N'-Ethylidenebisformamide

The current research landscape for N,N'-ethylidenebisformamide is largely indirect, with scholarly focus directed primarily towards the applications and modifications of its main derivative, poly(N-vinylformamide) (PNVF), rather than on the precursor molecule itself. The synthesis of N,N'-ethylidenebisformamide is considered a relatively mature and well-established industrial process, leading to a scarcity of recent academic publications dedicated to optimizing its formation or exploring novel synthetic routes.

Future scholarly endeavors concerning N,N'-ethylidenebisformamide are likely to be driven by the evolving demands for advanced PNVF and PVAm-based materials. Potential research directions can be extrapolated from the innovation occurring in the polymer space:

Green Chemistry and Process Optimization: While the formic acid-based synthesis is effective, future research could explore catalysis with more benign or reusable solid acid catalysts to further enhance the environmental profile and economics of N,N'-ethylidenebisformamide production. This would align with the broader chemical industry's push towards greener manufacturing processes.

Development of Novel Polymer Architectures: The demand for new "smart" polymers with tailored responsiveness could spur investigations into creating derivatives of N,N'-ethylidenebisformamide. By modifying its structure before the pyrolysis step, it might be possible to generate novel vinylformamide monomers, leading to polymers with unique properties for specialized applications in biomedicine or material science.

Exploration as a Crosslinking or Reagent Moiety: Although its primary use is as an NVF precursor, fundamental research could explore the reactivity of the N,N'-ethylidenebisformamide molecule itself. Its bifunctional nature suggests a potential, albeit currently unexplored, role as a crosslinking agent in other polymer systems or as a building block in targeted organic syntheses beyond its established pathway. However, there is currently limited literature to support this.

In essence, the future of N,N'-ethylidenebisformamide research is intrinsically linked to the innovation pipeline for vinylformamide-based polymers. As new applications for PNVF and its derivatives emerge, there may be a renewed interest in refining the synthesis and exploring the broader chemical potential of this important, yet often overlooked, intermediate.

Data Tables

Table 1: Physicochemical Properties of Formamide, N,N'-ethylidenebis-

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(1-formamidoethyl)formamide | nih.gov |

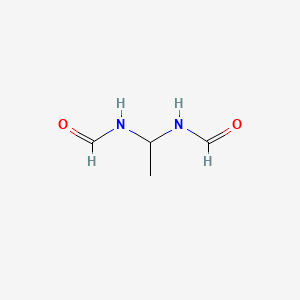

| Molecular Formula | C₄H₈N₂O₂ | nih.gov |

| Molecular Weight | 116.12 g/mol | nih.gov |

| CAS Number | 20602-52-2 | nih.gov |

| Canonical SMILES | CC(NC=O)NC=O | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Table 2: Exemplary Synthesis Conditions for N,N'-Ethylidenebisformamide

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Formamide, Acetaldehyde | google.com |

| Catalyst/Solvent | Formic Acid (at least 20 wt.% of reaction mixture) | google.com |

| Reactant Molar Ratio | Formamide to Acetaldehyde ≥ 3:1 (preferred 4:1 to 6:1) | google.com |

| Reaction Temperature | 60°C to 85°C (preferred) | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-formamidoethyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c1-4(5-2-7)6-3-8/h2-4H,1H3,(H,5,7)(H,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFXZONQZDQAMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(NC=O)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066631 | |

| Record name | Formamide, N,N'-ethylidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20602-52-2 | |

| Record name | N,N′-Ethylidenebis[formamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20602-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N,N'-ethylidenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020602522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N,N'-ethylidenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N,N'-ethylidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidation of N,n Ethylidenebisformamide

Evolution of Synthetic Pathways for N,N'-Ethylidenebisformamide

The primary and most established pathway to N,N'-ethylidenebisformamide is the condensation reaction between formamide (B127407) and acetaldehyde (B116499). Historically, this reaction has been facilitated using strong acid catalysts. However, processes involving strong mineral acids presented challenges, particularly the necessity of removing residual acid from the final product to prevent degradation during subsequent steps, such as the cracking of N,N'-ethylidenebisformamide to produce N-vinylformamide. google.com

The evolution of synthetic strategies has been driven by the need to overcome the disadvantages associated with difficult catalyst removal, the formation of toxic byproducts, low conversion rates, or catalyst deactivation. google.com This has led to investigations into alternative catalytic systems, including both homogeneous and heterogeneous catalysts, to develop a more commercially viable and efficient process. N,N'-ethylidenebisformamide remains a key intermediate because it is a stable compound that can be thermally cracked to yield a 1:1 mixture of N-vinylformamide and formamide, which can then be purified. google.com

Acid-Catalyzed Condensation of Formamide and Acetaldehyde for N,N'-Ethylidenebisformamide Formation

The core of N,N'-ethylidenebisformamide synthesis is the acid-catalyzed condensation of formamide with acetaldehyde. The mechanism of this reaction is analogous to other acid-catalyzed carbonyl additions. khanacademy.org The process begins with the protonation of the carbonyl oxygen of acetaldehyde by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Subsequently, a molecule of formamide acts as the nucleophile, attacking the activated carbonyl carbon. This is followed by a series of steps involving proton transfer and the elimination of a water molecule. The resulting intermediate then reacts with a second molecule of formamide to yield the final product, N,N'-ethylidenebis-. The reaction is known to occur in aqueous hydrochloric acid solutions and has been adapted using various other acidic catalysts to improve yield and purity. google.com A similar mechanistic pathway, involving the initial nucleophilic addition of an amide to an aldehyde to form an intermediate, is observed in the synthesis of other N,N'-alkylidene bisamides. sharif.edu

Advanced Investigations into Catalytic Systems for N,N'-Ethylidenebisformamide Synthesis

Research into the synthesis of N,N'-ethylidenebisformamide and related compounds has led to the exploration of diverse catalytic systems, moving from traditional mineral acids to more sophisticated homogeneous and heterogeneous catalysts.

A significant advancement in the synthesis of N,N'-ethylidenebisformamide involves the use of formic acid as a homogeneous catalyst. google.com This method avoids the issues associated with strong, non-volatile mineral acids. Research has shown that conducting the reaction with a substantial amount of formic acid, making up at least 20% of the reaction mixture by weight, can produce high yields of over 50% based on acetaldehyde. google.com Further optimization has demonstrated that increasing the formic acid concentration to about 45% of the reaction mixture can achieve a near-complete conversion of acetaldehyde to N,N'-ethylidenebisformamide. google.com This system allows for relatively short reaction times while minimizing the loss of formamide through hydrolysis. google.com

Table 1: Effect of Formic Acid Concentration on N,N'-Ethylidenebisformamide Yield Data derived from experiments described in U.S. Patent 4,906,777A. google.com

| Formamide:Acetaldehyde Molar Ratio | Formic Acid (wt. %) | Temperature (°C) | Acetaldehyde Conversion (%) |

|---|---|---|---|

| >3:1 | ~20% | 80 | >50% |

| 4:1 to 6:1 | ~45% | 60-85 | ~100% |

Heterogeneous catalysts, such as solid polymeric acid resins, have been investigated as an alternative to homogeneous systems for producing N,N'-ethylidenebisformamide. google.com The primary advantage of these catalysts is the ease of separation from the liquid product mixture, which simplifies purification and prevents unwanted side reactions during subsequent processing steps. google.com However, the application of solid polymer acid resins in the synthesis of N,N'-ethylidenebisformamide has been met with a significant challenge: a rapid decline in catalyst activity during the reaction. google.com This deactivation is primarily caused by the hydrolysis of formamide, which produces ammonia (B1221849), subsequently neutralizing the acidic sites on the resin catalyst. google.com

The challenges in N,N'-ethylidenebisformamide synthesis are mirrored in the production of related compounds like other N,N'-alkylidene bisamides and ethylidene bis-acetamide. The synthesis of ethylidene bis-acetamide, for example, has been achieved using sulfuric acid instead of perchloric acid to improve the process. google.com For the broader class of N,N'-alkylidene bisamides, various catalytic systems have been explored to enhance efficiency and adhere to green chemistry principles. These include the use of boric acid and ionic liquids, which can function as dual acid-base catalysts. sharif.eduoiccpress.com Such catalysts have successfully produced a variety of bisamide derivatives in high yields (85-98%) under moderate and sometimes solvent-free conditions, showcasing the ongoing innovation in this area of chemical synthesis. sharif.eduoiccpress.com The development of reusable heterogeneous catalysts is a common goal across these syntheses to improve sustainability and economics. oiccpress.comresearchgate.net

Optimization Strategies for Reaction Conditions in N,N'-Ethylidenebisformamide Synthesis: Temperature, Reactant Stoichiometry, and Solvent Effects

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of N,N'-ethylidenebisformamide synthesis. Key parameters include temperature, the molar ratio of reactants, and the choice of solvent.

Temperature: The reaction temperature significantly influences the rate and yield. For the formic acid-catalyzed synthesis of N,N'-ethylidenebisformamide, a preferred temperature range is between 60°C and 85°C. google.com In related syntheses of N,N'-alkylidene bisamides, studies have shown that elevated temperatures are often necessary. For instance, reactions carried out at reflux temperatures show dramatically higher yields compared to those at room temperature. researchgate.net One study on a model reaction found that 100°C was the optimal temperature, as higher temperatures did not significantly improve yields. sharif.edu

Reactant Stoichiometry: The molar ratio of the reactants is a critical factor. In the synthesis of N,N'-ethylidenebisformamide, using a molar excess of formamide relative to acetaldehyde is essential for achieving high yields. google.com A mole ratio of formamide to acetaldehyde of at least 3:1 is recommended, with a preferred range of 4:1 to 6:1 for optimal conversion. google.com This strategy helps to drive the reaction towards the desired product.

Solvent Effects: The choice of solvent can profoundly impact reaction outcomes. In the formic acid-catalyzed method, the acid itself also functions as the reaction medium. google.com However, broader studies on the synthesis of related bisamides have systematically evaluated various solvents. In one such study, ethanol (B145695) was found to provide the highest yield (82%) when the reaction was conducted at reflux, compared to other solvents like water (10%), acetonitrile (B52724) (13%), DMF (30%), and methanol (B129727) (25%). researchgate.net In other investigations, solvent-free conditions have been identified as the most effective method, providing the best yield and aligning with green chemistry principles by avoiding the use of volatile organic solvents. sharif.edu

Table 2: Illustrative Effect of Solvent on Bisamide Synthesis Yield at Reflux Temperature Data adapted from a study on a multicomponent reaction to form a complex substituted imidazole, illustrating the general principle of solvent effects. researchgate.net

| Solvent | Yield (%) |

|---|---|

| Water | 10 |

| Acetonitrile | 13 |

| Tetrahydrofuran (THF) | 15 |

| Methanol | 25 |

| N,N-dimethylformamide (DMF) | 30 |

| Ethanol | 82 |

Development of Alternative and Emerging Synthetic Routes for N,N'-Ethylidenebisformamide

The primary and most well-documented method for synthesizing N,N'-ethylidenebisformamide involves the acid-catalyzed reaction of formamide and acetaldehyde. A key approach is detailed in a U.S. patent, which outlines a high-yield process. google.com This method entails heating a mixture of formamide and acetaldehyde in a molar ratio of at least 3:1. google.com A crucial aspect of this synthesis is the presence of at least 20% by weight of formic acid in the reaction mixture. google.com To optimize the reaction, it is preferable to preheat the formamide, with or without the formic acid, to a temperature between 35°C and the final reaction temperature before the addition of acetaldehyde. google.com This process can be conducted as a batch, semi-batch, or continuous operation, with reaction times typically ranging from 0.25 to 8 hours to minimize the hydrolysis of formamide. google.com Yields of over 50%, based on the initial amount of acetaldehyde, have been reported. google.com

An example of the reaction conditions and outcomes is presented in the table below, based on data from the aforementioned patent.

Interactive Data Table: Synthesis of N,N'-Ethylidenebisformamide

| Formamide (mol) | Acetaldehyde (mol) | Formic Acid (wt. %) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|

| 6.4 | 1.0 | 45.2 | 2 | 76.3 |

While this method is well-established, the broader field of N,N'-alkylidene bisamide synthesis has seen the emergence of more environmentally friendly and efficient catalytic systems. These "green" approaches, although not yet specifically reported for N,N'-ethylidenebisformamide, represent the direction of future synthetic strategies. These methods often utilize heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. Examples of such catalysts used for other bisamides include silica-bonded S-sulfonic acid nanoparticles and various magnetically recoverable nanocatalysts. tandfonline.comnih.gov The development of enzymatic methods for amide bond formation also points towards more sustainable manufacturing processes in the future. nih.gov Another area of development is the use of one-pot procedures under solvent-free conditions, which minimizes the use of hazardous organic solvents. sharif.edu The Ugi reaction, a one-pot multicomponent reaction, has also been employed for the synthesis of other bis-amides and offers a versatile and efficient route. mdpi.com

Detailed Mechanistic Studies of N,N'-Ethylidenebisformamide Formation

The precise mechanistic details for the formation of N,N'-ethylidenebisformamide are not extensively documented in the scientific literature. However, by drawing parallels with the well-studied acid-catalyzed synthesis of other N,N'-alkylidene bisamides, a plausible reaction pathway can be proposed.

Elucidation of Stepwise Reaction Mechanisms and Identification of Transient Intermediates

The formation of N,N'-alkylidene bisamides is generally understood to proceed through a stepwise, acid-catalyzed mechanism. The proposed mechanism for N,N'-ethylidenebisformamide is as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acetaldehyde by the acid catalyst (e.g., formic acid). This activation step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Formamide: A molecule of formamide, acting as a nucleophile, attacks the activated carbonyl carbon of the protonated acetaldehyde. This results in the formation of a tetrahedral intermediate.

Proton Transfer and Dehydration to Form an N-acylimine Intermediate: The tetrahedral intermediate undergoes a proton transfer, followed by the elimination of a water molecule. This dehydration step is a critical part of the reaction and leads to the formation of a highly reactive transient species known as an N-acylimine (or acyliminium) ion. While the direct spectroscopic identification of the N-acylimine intermediate specific to the N,N'-ethylidenebisformamide synthesis is not reported, the trapping of analogous acyl-enzyme intermediates has been demonstrated in biosynthetic systems, lending support to the existence of such transient species. nih.govnih.gov

Second Nucleophilic Attack: A second molecule of formamide then acts as a nucleophile, attacking the electrophilic carbon of the N-acylimine intermediate.

Deprotonation: The final step involves the deprotonation of the resulting adduct to yield the stable N,N'-ethylidenebisformamide product and regenerate the acid catalyst.

This proposed mechanism is supported by studies on the synthesis of various other N,N'-alkylidene bisamides using different acid catalysts. researchgate.net

Kinetic Analysis of N,N'-Ethylidenebisformamide Synthesis Reactions

A thorough kinetic analysis of the synthesis of N,N'-ethylidenebisformamide, including the determination of reaction orders, rate constants, and activation energies, is not currently available in the published scientific literature. Such studies would be invaluable for optimizing reaction conditions for industrial-scale production, including temperature, reactant concentrations, and catalyst loading. Kinetic modeling for the formation of other amides is an active area of research, suggesting that methodologies for such an analysis are available. researchgate.net

Application of Computational Chemistry for Reaction Pathway Analysis and Mechanistic Validation

The application of computational chemistry, such as Density Functional Theory (DFT), to specifically model the reaction pathway for the formation of N,N'-ethylidenebisformamide from formamide and acetaldehyde has not been reported. However, computational studies have been conducted on the individual reactants and related reactions. For instance, theoretical studies have investigated the molecular decomposition pathways of both formamide and acetaldehyde. capes.gov.brresearchgate.net Furthermore, DFT has been used to study the properties of formamide itself. researchgate.net Theoretical studies on the acid-catalyzed hydrolysis of related compounds like sulfinamides have also been performed, demonstrating the utility of computational methods in elucidating reaction mechanisms involving protonation and intermediate formation. koreascience.kr These existing studies provide a foundation for future computational work that could validate the proposed stepwise mechanism for N,N'-ethylidenebisformamide formation, calculate the energy barriers for each step, and provide insights into the structure and stability of the transient N-acylimine intermediate.

Advanced Spectroscopic Characterization and Structural Investigations of N,n Ethylidenebisformamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for N,N'-Ethylidenebisformamide Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The symmetry of the molecule will influence the number of unique signals. Key expected resonances include:

Formyl Proton (-CHO): A signal for the proton attached to the carbonyl carbon, likely appearing as a singlet or a doublet if coupled to the adjacent N-H proton.

Amide Proton (-NH-): A signal for the proton on the nitrogen atom. Its chemical shift can be broad and is dependent on solvent and temperature. It would likely show coupling to the adjacent methine proton.

Methine Proton (-CH(CH₃)-): A quartet resulting from spin-spin coupling with the three equivalent protons of the methyl group.

Methyl Protons (-CH₃): A doublet, resulting from coupling with the single methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. For N,N'-ethylidenebisformamide, three distinct signals are anticipated:

Carbonyl Carbon (-C=O): This signal is expected to appear in the typical downfield region for amide carbonyls.

Methine Carbon (-CH(CH₃)-): The carbon of the ethylidene bridge.

Methyl Carbon (-CH₃): The terminal methyl carbon of the ethylidene group.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for N,N'-Ethylidenebisformamide

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Formyl (CHO) | 8.0 - 8.5 | Singlet/Doublet |

| ¹H | Amide (NH) | 6.0 - 8.0 (Broad) | Multiplet |

| ¹H | Methine (CH) | 5.0 - 5.5 | Quartet |

| ¹H | Methyl (CH₃) | 1.3 - 1.6 | Doublet |

| ¹³C | Carbonyl (C=O) | 160 - 165 | - |

| ¹³C | Methine (CH) | 50 - 60 | - |

| ¹³C | Methyl (CH₃) | 15 - 25 | - |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis of N,N'-Ethylidenebisformamide

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the functional groups present. For N,N'-ethylidenebisformamide, the spectrum would be dominated by vibrations characteristic of secondary amides. Analysis of related compounds such as N,N′-methylenebisacrylamide suggests key vibrational modes.

The principal absorption bands expected are:

N-H Stretching: A prominent band in the region of 3300-3100 cm⁻¹, characteristic of the N-H bond in secondary amides.

C-H Stretching: Absorptions around 3000-2850 cm⁻¹ corresponding to the stretching of the C-H bonds in the ethylidene group.

C=O Stretching (Amide I band): A strong, sharp absorption typically found between 1680-1630 cm⁻¹, which is one of the most characteristic bands for amides.

N-H Bending (Amide II band): A strong band in the 1570-1515 cm⁻¹ region, arising from a combination of N-H in-plane bending and C-N stretching vibrations.

C-N Stretching (Amide III band): A more complex and weaker absorption appearing in the 1300-1200 cm⁻¹ range.

Table 2: Expected FT-IR Absorption Bands for N,N'-Ethylidenebisformamide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NH- | 3300 - 3100 | Strong, Broad |

| C-H Stretch | -CH(CH₃)- | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | -C=O | 1680 - 1630 | Strong, Sharp |

| N-H Bend (Amide II) | -NH- | 1570 - 1515 | Strong |

| C-N Stretch (Amide III) | -C-N- | 1300 - 1200 | Medium-Weak |

Mass Spectrometry Techniques for N,N'-Ethylidenebisformamide Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers clues to the molecular structure.

For N,N'-ethylidenebisformamide (Molecular Weight: 116.12 g/mol ), the mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 116. The fragmentation pattern would likely involve cleavage at the bonds adjacent to the nitrogen atoms (α-cleavage) and scission of the C-C bond in the ethylidene bridge.

Predicted fragmentation pathways could include:

Loss of a formyl group (-CHO), leading to a fragment at m/z 87.

Loss of a formamide (B127407) group (-NHCHO), resulting in a fragment at m/z 71.

Cleavage of the central C-N bond to give fragments corresponding to [CH₃CHNHCHO]⁺ at m/z 72 or [NHCHO]⁺ at m/z 44.

A McLafferty-type rearrangement, if sterically possible, could also contribute to the fragmentation pattern.

Table 3: Predicted Mass Spectrometry Fragments for N,N'-Ethylidenebisformamide

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 116 | [C₄H₈N₂O₂]⁺ | Molecular Ion (M⁺) |

| 101 | [C₃H₅N₂O₂]⁺ | Loss of -CH₃ |

| 72 | [C₃H₆NO]⁺ | Cleavage yielding [CH₃CHNHCHO]⁺ |

| 71 | [C₃H₅NO]⁺ | Loss of -NHCHO |

| 44 | [CH₂NO]⁺ | Cleavage yielding [NHCHO]⁺ |

Advanced X-ray Diffraction and Crystallographic Studies of N,N'-Ethylidenebisformamide (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Applicability of this technique requires that N,N'-ethylidenebisformamide can be grown as a single crystal of sufficient quality. While no crystal structure for this specific compound has been published, studies on similar molecules like N,N-dimethylformamide reveal important structural features. rsc.org

It is expected that the N,N'-ethylidenebisformamide molecule would exhibit:

Planar Amide Groups: The O=C-N atoms of each formamide unit are likely to be planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system.

Hydrogen Bonding: The presence of N-H donor groups and C=O acceptor groups makes intermolecular hydrogen bonding highly probable. These interactions would play a crucial role in the crystal packing, likely forming extended chains or sheets in the solid state.

Should a crystal structure be determined, it would provide invaluable data for understanding the molecule's solid-state behavior and its interactions with other molecules.

Table of Compounds

| Compound Name |

|---|

| Formamide, N,N'-ethylidenebis- |

| N-vinylformamide |

| N,N'-methylenebis(formamide) |

| N-ethylformamide |

| N,N-dimethylformamide |

Theoretical and Computational Chemistry of N,n Ethylidenebisformamide Systems

Quantum Chemical Calculations of Electronic Structure and Energetics of N,N'-Ethylidenebisformamide

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods provide detailed information about the geometric and electronic structure of N,N'-ethylidenebisformamide.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For N,N'-ethylidenebisformamide, DFT calculations, particularly using the B3LYP functional with a 6-311G basis set, have been employed to determine its optimized geometry and various molecular properties.

The optimized structure reveals key bond lengths and angles that define the molecule's three-dimensional shape. For instance, the C-N bond lengths within the amide groups and the C-C bond of the ethylidene bridge are critical parameters. Mulliken atomic charges, also derived from DFT calculations, offer insights into the distribution of electron density across the molecule, highlighting the electronegativity of the oxygen and nitrogen atoms.

Thermodynamic properties such as zero-point vibrational energy, enthalpy, and entropy can also be computed, providing a basis for understanding the molecule's stability and behavior under different conditions.

Table 1: Selected Computed Properties of N,N'-Ethylidenebisformamide using DFT (B3LYP/6-311G)

| Property | Value |

|---|---|

| Zero-point vibrational energy | 88.93 kcal/mol |

| Enthalpy | -419.66 Hartree |

| Gibbs Free Energy | -419.71 Hartree |

This table is interactive. Users can sort and filter the data.

For even greater accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be applied. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally intensive, provide benchmark-quality data on electronic structure. These high-level calculations are crucial for validating the results from more cost-effective DFT methods and for obtaining highly reliable energetic information, which is essential for studying reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Intramolecular Interactions of N,N'-Ethylidenebisformamide

N,N'-ethylidenebisformamide is a flexible molecule with several rotatable bonds. This flexibility gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful tool for exploring these different conformations and understanding the intramolecular interactions that govern them.

By simulating the motion of the atoms over time, MD can reveal the preferred spatial arrangements of the molecule and the energy barriers between them. These simulations can highlight the presence and dynamics of intramolecular hydrogen bonds, which can play a significant role in stabilizing certain conformations. The analysis of the MD trajectories provides a detailed picture of the molecule's flexibility and the interplay of steric and electronic effects.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is instrumental in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For N,N'-ethylidenebisformamide, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies and intensities calculated from DFT can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of vibrational modes. Similarly, the calculation of NMR chemical shifts provides a theoretical basis for interpreting experimental NMR data, helping to elucidate the chemical environment of each atom in the molecule.

Computational Modeling of Reaction Pathways and Transition States in N,N'-Ethylidenebisformamide Transformations

Understanding the reactivity of N,N'-ethylidenebisformamide involves mapping out the potential energy surfaces of its chemical transformations. Computational modeling can identify the minimum energy pathways for reactions, locating the transition state structures that connect reactants to products.

By calculating the activation energies associated with these transition states, researchers can predict the feasibility and kinetics of various reactions, such as hydrolysis or thermal decomposition. This information is invaluable for designing synthetic routes and understanding the molecule's stability and degradation pathways.

Investigation of Electron Binding Properties and Molecular Orbital Interactions in N,N'-Ethylidenebisformamide

The electronic properties of N,N'-ethylidenebisformamide can be further explored by examining its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are key to understanding the molecule's reactivity and electronic transitions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability. Analysis of the molecular orbitals also provides insights into the nature of the chemical bonds and the regions of the molecule that are most likely to be involved in chemical reactions.

Chemical Transformations and Advanced Applications of N,n Ethylidenebisformamide in Organic Synthesis

N,N'-Ethylidenebisformamide as a Precursor to Functional Monomers and Polymers

N,N'-Ethylidenebisformamide serves as a crucial starting material in the synthesis of specialized polymers. Its primary role is as a precursor to N-vinylformamide (NVF), a key monomer that can be polymerized and subsequently modified to create a range of functional polymers with diverse industrial and biomedical applications.

Pyrolysis and Derivatization Strategies for N-Vinylformamide Synthesis from N,N'-Ethylidenebisformamide

The principal method for producing N-vinylformamide is through the thermal decomposition, or pyrolysis, of N,N'-ethylidenebisformamide. google.com This process involves heating N,N'-ethylidenebisformamide, which causes it to break down into one molecule of N-vinylformamide and one molecule of formamide (B127407). organic-chemistry.org The reaction is typically carried out in the vapor phase at elevated temperatures, ranging from 300 to 600°C, and can be performed in either a packed or unpacked tubular reactor. google.com To improve the efficiency of the process, the starting material, N,N'-ethylidenebisformamide, is first vaporized under reduced pressure before being introduced into the pyrolysis reactor. google.com This method is considered an attractive route for NVF synthesis because N,N'-ethylidenebisformamide is a stable intermediate. organic-chemistry.org

Alternative synthesis routes for NVF have been developed, such as the reaction of hydroxyethyl (B10761427) formamide with a cyclic anhydride (B1165640) to form an ester, which is then thermally dissociated. researchgate.netrsc.orgnih.govnih.gov Another method involves the reaction of acetaldehyde (B116499) with formamide. rsc.org However, the pyrolysis of N,N'-ethylidenebisformamide remains a significant and commercially viable process. organic-chemistry.org

Polymerization Studies of N-Vinylformamide to Yield Poly(N-vinylformamide)

N-vinylformamide is a highly reactive monomer that readily undergoes free-radical polymerization to produce poly(N-vinylformamide) (PNVF), a water-soluble polymer. rsc.orgresearchgate.net This polymerization can be carried out in bulk, in aqueous solutions, or via dispersion polymerization in solvents like methanol (B129727). researchgate.netnih.gov The molecular weight of the resulting PNVF can be controlled and can range from the tens of thousands to over a million g/mol . rsc.org

Various polymerization techniques have been explored to synthesize PNVF with specific properties. For instance, reversible addition-fragmentation chain transfer (RAFT) polymerization has been successfully employed to produce PNVF with predetermined molar masses and low dispersity. nih.gov This controlled radical polymerization technique also allows for the synthesis of block copolymers containing PNVF segments, such as poly(ethylene glycol)-block-poly(N-vinylformamide). nih.gov Organotellurium-mediated radical polymerization (TERP) is another advanced method that enables the controlled polymerization of NVF, yielding well-defined polymers. nih.gov

The polymerization kinetics of NVF have been studied under different conditions. In bulk polymerization, a "gel effect" is often observed, where the rate of polymerization increases significantly at high monomer conversions. researchgate.net In solution polymerization, the reaction kinetics are influenced by factors such as monomer concentration, initiator concentration, and temperature. researchgate.net

Controlled Hydrolysis of Poly(N-vinylformamide) to Poly(vinylamines) and their Advanced Polymer Science Applications

Poly(N-vinylformamide) is a key precursor to poly(vinylamine) (PVAm), a polymer with a high density of primary amine groups. nih.gov PVAm is synthesized through the hydrolysis of the formamide groups of PNVF. researchgate.net This hydrolysis can be carried out under either acidic or basic conditions. researchgate.net

Basic hydrolysis, typically using sodium hydroxide, is often preferred as it can lead to nearly complete conversion of the formamide groups to amine groups. organic-chemistry.orgresearchgate.net The degree of hydrolysis is influenced by reaction conditions such as temperature, reaction time, polymer concentration, and the ratio of base to formamide groups. For instance, complete hydrolysis has been achieved at 80°C with a specific concentration of sodium hydroxide.

Acidic hydrolysis, on the other hand, often results in limited conversion due to electrostatic repulsion between the newly formed cationic amine groups. researchgate.net The resulting polymer from acidic hydrolysis is the polyvinylammonium salt.

Poly(vinylamine) and its derivatives have a wide range of advanced applications due to their cationic nature and high reactivity. They are used in various industries, including:

Biomedical and Pharmaceutical: As carriers for drug delivery, in gene delivery systems, and for creating biocompatible coatings.

Water Treatment: As flocculants and coagulants for removing impurities from water.

Paper and Textile Industries: As wet-strength additives in paper manufacturing and as dye-fixing agents in textiles.

The Role of N,N'-Ethylidenebisformamide as a Reagent or Intermediate in Novel Organic Reactions

While the primary application of N,N'-ethylidenebisformamide is as a precursor to N-vinylformamide, its chemical structure suggests potential for use as a reagent or intermediate in other organic transformations. As a bis-amide, it possesses two formamide groups attached to a single ethylidene bridge. This arrangement offers multiple reactive sites.

N,N'-ethylidenebisformamide is recognized as a stable intermediate in the synthesis of N-vinylformamide. organic-chemistry.org This stability allows for its isolation and subsequent use in controlled reactions. The synthesis of N,N'-ethylidenebisformamide itself can be achieved by reacting acetaldehyde and formamide. organic-chemistry.org

The reactivity of the N-H bonds in the formamide groups and the potential for cleavage of the C-N bonds under certain conditions could allow N,N'-ethylidenebisformamide to participate in various condensation and substitution reactions. However, specific examples of its use as a direct reagent in novel organic reactions beyond its pyrolysis to NVF are not extensively documented in the current literature. Its utility in this regard remains an area for further exploration.

Exploration of Catalytic Roles of N-Formamide Derivatives and Potential for N,N'-Ethylidenebisformamide in Catalysis

N-formamide derivatives have been investigated for their roles in various catalytic systems, often acting as ligands, precursors to catalytic species, or even as the catalyst itself in certain reactions. For example, N-formamides can serve as carbonyl precursors in catalytic processes like the Passerini reaction. nih.gov In some instances, N-formylation of amines is achieved using catalysts in the presence of a formyl source. The development of efficient catalytic systems for the synthesis of N-formamides is also an active area of research, with catalysts being developed for the N-formylation of amines using sources like carbon dioxide or glycerol (B35011) derivatives.

Given that N,N'-ethylidenebisformamide contains two formamide moieties, it could theoretically participate in catalytic cycles in a similar fashion to simpler N-formamides. The two nitrogen and two oxygen atoms could act as coordination sites for metal centers, suggesting its potential as a bidentate or even a bridging ligand in the design of novel catalysts. The presence of two formamide groups might lead to cooperative effects in catalysis.

However, there is currently a lack of specific research demonstrating the direct catalytic application of N,N'-ethylidenebisformamide. Its potential in this field is largely speculative and based on the known reactivity of other N-formamide compounds. Future research could explore its ability to act as a ligand for transition metal catalysts or as an organocatalyst in its own right.

Application of N,N'-Ethylidenebisformamide in the Synthesis of Complex Heterocyclic Compounds and Fine Chemicals

The synthesis of N-heterocyclic compounds is a cornerstone of organic chemistry, with these structures forming the core of many pharmaceuticals, agrochemicals, and functional materials. Various synthetic strategies have been developed for the construction of these complex molecules. rsc.org

While there is no direct evidence in the reviewed literature of N,N'-ethylidenebisformamide being used as a primary building block for complex heterocyclic compounds, its structure suggests potential avenues for such applications. The two formamide groups linked by an ethylidene bridge could potentially be utilized in cyclization reactions to form heterocyclic rings. For instance, intramolecular reactions or reactions with difunctional reagents could lead to the formation of six- or seven-membered rings containing nitrogen and oxygen atoms.

The reactivity of the formamide groups could also be harnessed. For example, under certain conditions, formamides can be dehydrated to isocyanides, which are versatile intermediates in the synthesis of heterocycles. If N,N'-ethylidenebisformamide could be selectively converted to a diisocyanide, it would open up a range of possibilities for synthesizing complex structures.

Furthermore, reactions involving the cleavage of the C-N bonds could provide fragments that can be incorporated into larger molecules. However, without specific studies on the reactivity of N,N'-ethylidenebisformamide in this context, its application in the synthesis of complex heterocyclic compounds and fine chemicals remains a theoretical possibility awaiting experimental validation.

Emerging Research Frontiers and Future Directions for N,n Ethylidenebisformamide

Development of Sustainable and Green Chemistry Methodologies for N,N'-Ethylidenebisformamide Synthesis and Utilization

The drive towards green chemistry has catalyzed research into alternative synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources. mdpi.com For N,N'-ethylidenebisformamide, this involves moving beyond traditional methods that may involve harsh catalysts or generate significant byproducts. google.com

Electrosynthesis represents a promising frontier for the production of formamides, offering a sustainable alternative to conventional industrial processes that often require high temperatures and pressures. rsc.org Research into the electrochemical N-formylation of amines using simple materials like glassy carbon electrodes demonstrates the potential for these methods. nih.gov For instance, the electrosynthesis of N-methylformamide has been achieved by oxidizing methanol (B129727) to formaldehyde, which then reacts with an amine. nih.gov A similar strategy could be envisioned for N,N'-ethylidenebisformamide, where acetaldehyde (B116499) reacts with formamide (B127407).

Recent studies on the electrosynthesis of N,N-dimethylformamide (DMF) from surplus chemicals like trimethylamine (B31210) or from basic feedstocks like CO2 and NO3- highlight the viability of electrochemical methods for creating C-N bonds under ambient conditions. rsc.orgnih.gov These processes can achieve high yields and Faradaic efficiencies, coupled with the production of valuable byproducts like hydrogen. rsc.org The mechanistic insights gained, such as the role of aminal intermediates, could inform the design of an electrosynthetic route to N,N'-ethylidenebisformamide. rsc.org

Below is a table summarizing key findings from electrosynthesis research on analogous formamides, suggesting potential parameters for future N,N'-ethylidenebisformamide synthesis.

| Formamide Product | Starting Materials | Electrode/Catalyst | Key Findings | Reference |

| N-methylformamide | Methylamine, Methanol | Glassy Carbon | Achieved 34% Faradaic efficiency; proceeds via a hemiaminal intermediate. nih.gov | nih.gov |

| N,N-dimethylformamide (DMF) | Trimethylamine | Graphite Anode | Achieved 80% yield and >50% Faradaic efficiency; coupled with H2 production. rsc.org | rsc.org |

| N,N-dimethylformamide (DMF) | CO2, NO3- | Ag/Cu hybrid catalyst | Production rate of 1.24 mmol h⁻¹ gcat⁻¹; 28.6% Faradaic efficiency. nih.gov | nih.gov |

Photochemical methods, which use light to drive chemical reactions, also offer a green alternative for synthesis. nih.gov While specific photochemical routes for N,N'-ethylidenebisformamide are not yet established, the principles of using light to generate reactive intermediates could be applied. This approach could potentially reduce the need for thermal energy and aggressive chemical reagents, aligning with the goals of sustainable chemistry. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. mdpi.com The synthesis of formamides can be achieved using biocatalysts, such as lipases, with ethyl formate (B1220265) serving as the formylating agent. researchgate.net This approach has proven effective for a broad range of amines, is scalable, and allows for catalyst recycling. researchgate.net

The integration of biocatalysis into the synthesis pathway for N,N'-ethylidenebisformamide could proceed via the enzymatic formylation of an appropriate amino precursor. The development of whole-cell biocatalysts, as demonstrated in the synthesis of N-acetyl-D-neuraminic acid, showcases a powerful strategy where metabolic pathways are engineered to produce a target molecule efficiently. nih.gov Such an approach could be designed to convert basic feedstocks into N,N'-ethylidenebisformamide within a microbial host, minimizing waste and maximizing atom economy. nih.govresearchgate.net

Challenges such as enzyme stability and substrate scope are being addressed through protein engineering and the development of reliable high-throughput screening assays. nih.govresearchgate.net The successful application of enzymes like amine transaminases and imine reductases in pharmaceutical synthesis underscores the maturity and potential of biocatalysis for producing complex nitrogen-containing molecules. mdpi.com

Advanced Materials Science Applications Derived from N,N'-Ethylidenebisformamide-Based Polymers and Copolymers

N,N'-ethylidenebisformamide is a stable precursor for the synthesis of N-vinylformamide, a valuable monomer. google.com The thermal cracking of N,N'-ethylidenebisformamide efficiently yields a mixture of N-vinylformamide and formamide. google.com Poly(N-vinylformamide) and its derivatives are at the forefront of materials science research due to their wide-ranging applications as flocculation agents, viscosifiers in papermaking, and in enhanced oil recovery. google.com

Subsequent hydrolysis of poly(N-vinylformamide) produces poly(vinylamine), a polymer whose amine groups provide a platform for further functionalization, such as in the preparation of polymeric azo dyes. google.com The development of copolymers further expands the material properties. For instance, copolymerization of ethylene (B1197577) with polar monomers like N-vinylformamide can lead to functional polyolefins with enhanced properties such as printability, dye retention, and compatibility with other materials. nih.gov Research into ethylene/α-olefin copolymers has shown that incorporating functional groups can create materials with a circular, closed-loop lifecycle, addressing issues of plastic pollution. nih.gov

The table below outlines the progression from N,N'-ethylidenebisformamide to functional polymers and their applications.

| Intermediate/Polymer | Synthesis Step | Resulting Material | Potential Applications | Reference |

| N-Vinylformamide | Thermal cracking of N,N'-ethylidenebisformamide | Monomer | Polymer synthesis | google.com |

| Poly(N-vinylformamide) | Polymerization of N-vinylformamide | Homopolymer | Flocculants, viscosifiers | google.com |

| Poly(vinylamine) | Hydrolysis of Poly(N-vinylformamide) | Functional polymer | Dye preparation, pharmaceuticals | google.com |

| Ethylene/N-vinylformamide Copolymers | Copolymerization | Functional polyolefin | Advanced materials with improved surface properties | nih.gov |

The synthesis of copolymers with precisely tuned microstructures and compositions is a key area of research. auburn.edu Techniques like nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing these complex polymer architectures. auburn.edu The ability to create copolymers, such as those of N-methyl-N-vinylacetamide and N-methyl-N-vinylamine, with specific charge densities opens up applications in areas requiring controlled hydrodynamic properties. researchgate.net

Unraveling Mechanistic Complexities in Multicomponent Reaction Systems Involving N,N'-Ethylidenebisformamide

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, maximizing atom economy and minimizing purification steps. nih.gov Formamides are valuable building blocks in these reactions. rsc.org N,N'-ethylidenebisformamide, with its two formamide functionalities linked by an ethylidene bridge, presents unique opportunities and complexities in MCR design.

Understanding the reaction mechanism is crucial for optimizing MCRs. nih.gov Computational models are being developed to predict the yields of MCRs by analyzing networks of mechanistic steps, including both the main reaction pathway and potential side reactions. nih.gov These models use parameters like nucleophilicity and electrophilicity to approximate kinetic rate constants. nih.gov

The structure of N,N'-ethylidenebisformamide suggests it could act as a bidentate nucleophile or participate in cascade reactions. For example, in a Reissert-type reaction, one of the formamide nitrogens could act as a nucleophile. nih.gov The presence of two such groups could lead to the formation of unique heterocyclic scaffolds or polymeric structures, especially in reactions catalyzed by transition metals or Brønsted/Lewis acids. nih.gov The investigation into how the ethylidene linker influences the reactivity of the formamide groups compared to monofunctional formamides is a key area for future mechanistic studies.

Interdisciplinary Research Integrating N,N'-Ethylidenebisformamide Chemistry with Novel Scientific Domains

The chemistry of N,N'-ethylidenebisformamide and its derivatives serves as a bridge to numerous other scientific fields.

Materials Science and Engineering: As discussed, polymers derived from N,N'-ethylidenebisformamide have significant potential. google.com Research in this area involves not just the synthesis but also the characterization of the mechanical, thermal, and optical properties of these materials. researchgate.net This requires collaboration between synthetic chemists and materials scientists to tailor polymers for specific applications, from conductive polymers to recyclable plastics. nih.govauburn.edu

Biotechnology and Pharmaceutical Sciences: Poly(vinylamine) and its derivatives find use in pharmaceutical applications. google.com Furthermore, the use of biocatalysis for the synthesis of N,N'-ethylidenebisformamide connects its chemistry to biotechnology and enzyme engineering. mdpi.comresearchgate.net The development of biocompatible or biodegradable polymers from this precursor is another avenue for interdisciplinary research with potential biomedical applications.

Catalysis and Chemical Engineering: The development of sustainable synthesis routes, whether through electro-, photo-, or biocatalysis, requires a deep understanding of catalytic principles and reactor design. rsc.orgnih.govresearchgate.net Scaling up these green processes from the laboratory bench to industrial production is a challenge that necessitates collaboration between chemists and chemical engineers to optimize reaction conditions, catalyst lifetime, and process efficiency. rsc.org

Computational Chemistry: The complexity of MCRs and polymerization reactions involving N,N'-ethylidenebisformamide makes computational modeling an invaluable tool. nih.gov Theoretical studies can elucidate reaction mechanisms, predict material properties, and guide experimental design, accelerating the discovery and optimization of new reactions and materials. nih.gov

By fostering these interdisciplinary collaborations, the full potential of N,N'-ethylidenebisformamide as a versatile chemical building block can be realized, contributing to advancements across a wide spectrum of scientific and technological domains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing N,N'-ethylidenebis-formamide, and how can its purity be validated?

- Methodology :

- Synthesis : Use condensation reactions between formamide derivatives and ethylidenebis-amine precursors under anhydrous conditions. For example, acetonitrile or DMF as solvents with acid/base catalysts (e.g., acetic acid or pyridine) can yield the target compound .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

- Validation : Confirm structure via 1H NMR (e.g., characteristic methylene protons at δ 4.1–4.3 ppm) and LC–MS (ESI) for molecular ion peaks matching calculated masses .

- Data Table :

| Parameter | Example Values from Analogous Compounds |

|---|---|

| Yield | 65–85% |

| 1H NMR Shifts | δ 2.5–3.0 (methylene), δ 7.2–8.1 (aromatic) |

| LC–MS (m/z) | [M+H]+: 320.2 (calc.), 320.1 (obs.) |

Q. How does N,N'-ethylidenebis-formamide behave under varying thermal or pH conditions?

- Methodology :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Compare decomposition onset temperatures (e.g., ~150–200°C for related formamides) .

- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC or UV-Vis spectroscopy for absorbance changes .

Q. Which analytical techniques are most reliable for assessing purity and structural integrity?

- Methodology :

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to detect impurities.

- Spectroscopy : FT-IR for carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and 13C NMR for carbonyl carbons (~160–170 ppm) .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/O percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. LC–MS) for N,N'-ethylidenebis-formamide derivatives be resolved?

- Methodology :

- Cross-Validation : Use 2D NMR (HSQC, HMBC) to assign ambiguous proton/carbon signals. For LC–MS discrepancies, perform high-resolution mass spectrometry (HRMS) to distinguish isobaric interferences .

- Computational Aids : Compare experimental spectra with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Q. What mechanistic insights explain the thermal decomposition pathways of N,N'-ethylidenebis-formamide?

- Methodology :

- Pyrolysis Studies : Conduct controlled pyrolysis in a flow reactor at 500–800°C. Analyze products via GC-MS (e.g., CO, NH₃, and ethylene derivatives) .

- Kinetic Modeling : Use Arrhenius parameters (Ea, pre-exponential factor) derived from experimental data to simulate decomposition pathways (software: Chemkin) .

- Data Table :

| Decomposition Product | Identified via GC-MS |

|---|---|

| CO | m/z 28 |

| NH₃ | m/z 17 |

| Ethylene derivatives | m/z 84–86 |

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.